1,3-dimethyl 2-(3-oxobutyl)propanedioate
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Overview
Description
1,3-Dimethyl 2-(3-oxobutyl)propanedioate is an organic compound with the molecular formula C10H16O5 It is a derivative of propanedioic acid, where the hydrogen atoms on the central carbon are replaced by a 3-oxobutyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 2-(3-oxobutyl)propanedioate can be synthesized through several methods:
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Esterification Reaction: : One common method involves the esterification of 3-oxobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
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Malonic Ester Synthesis: : Another method involves the alkylation of dimethyl malonate with 3-bromobutan-2-one in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid are used to accelerate the esterification reactions, and advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
1,3-Dimethyl 2-(3-oxobutyl)propanedioate has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
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Biological Studies: : The compound is used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to biological molecules.
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Material Science: : It is explored for use in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(3-oxobutyl)propanedioate involves its interaction with various molecular targets:
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Enzyme Inhibition: : The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
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Metabolic Pathways: : It can interfere with metabolic pathways by acting as a competitive inhibitor, preventing the normal substrate from binding to the enzyme.
Comparison with Similar Compounds
1,3-Dimethyl 2-(3-oxobutyl)propanedioate can be compared with other similar compounds such as:
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Dimethyl Malonate: : Unlike this compound, dimethyl malonate lacks the 3-oxobutyl group, making it less reactive in certain synthetic applications.
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Ethyl Acetoacetate: : This compound has a similar keto group but differs in its ester groups, which can affect its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and material science. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the production of complex molecules.
Properties
CAS No. |
59104-44-8 |
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Molecular Formula |
C9H14O5 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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